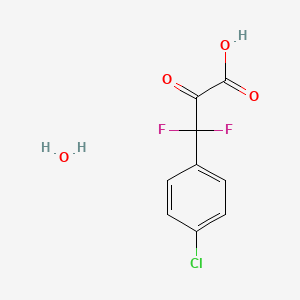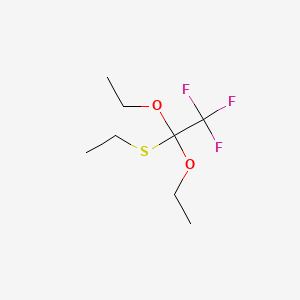
1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane is a chemical compound with the molecular formula C8H15F3O2S and a molecular weight of 232.26 g/mol . This compound is characterized by the presence of trifluoromethyl, ethylthio, and diethoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane typically involves the reaction of trifluoroacetaldehyde diethyl acetal with an appropriate thiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylthio group.
Substitution: The diethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the diethoxy groups.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Compounds with reduced sulfur functionalities.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl and ethylthio groups into molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The ethylthio group can participate in thiol-disulfide exchange reactions, potentially affecting protein function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1,1-diethoxyethane: Similar structure but lacks the ethylthio group.
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Contains a trifluoromethyl group but has different functional groups and structure.
1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxy)ethane: Another trifluoromethyl-containing compound with different substituents.
Uniqueness
1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane is unique due to the combination of trifluoromethyl, ethylthio, and diethoxy groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
68058-56-0 |
|---|---|
Molecular Formula |
C8H15F3O2S |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
1,1-diethoxy-1-ethylsulfanyl-2,2,2-trifluoroethane |
InChI |
InChI=1S/C8H15F3O2S/c1-4-12-8(13-5-2,14-6-3)7(9,10)11/h4-6H2,1-3H3 |
InChI Key |
UURXWCXKJIPEMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(F)(F)F)(OCC)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


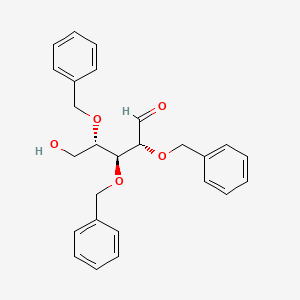
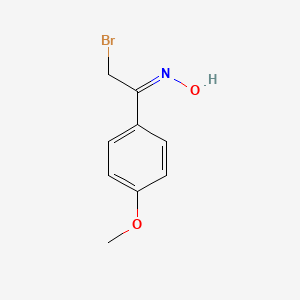
![2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12851621.png)
![1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B12851627.png)
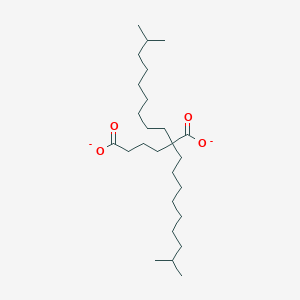
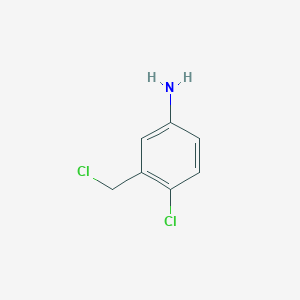

![6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12851639.png)
![5-Iodo-1H-imidazo[4,5-b]pyridine](/img/structure/B12851657.png)
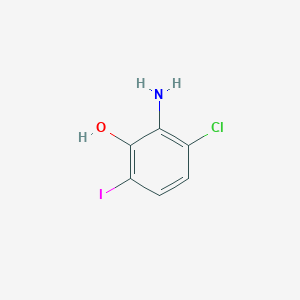
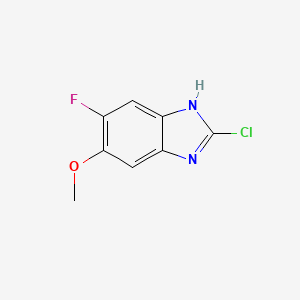
![2-Chloro-N-(4-methoxy-phenyl)-N-[(4-methoxy-phenylcarbamoyl)-methyl]-acetamide](/img/structure/B12851681.png)

